molecular formula C11H12INO B1220992 6-Methoxy-1-methylquinolin-1-ium iodide CAS No. 21979-59-9

6-Methoxy-1-methylquinolin-1-ium iodide

Cat. No.: B1220992
CAS No.: 21979-59-9
M. Wt: 301.12 g/mol
InChI Key: HIXUTNXIYGSZHT-UHFFFAOYSA-M
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Description

6-Methoxy-1-methylquinolin-1-ium iodide is a chemical compound with the molecular formula C11H12INO. It is also known by other names such as 6-Methoxy-1-methylquinolinium iodide and 1-Methyl-6-methoxyquinolinium iodide . This compound belongs to the quinolinium family, characterized by a quinoline ring system. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1-methylquinolin-1-ium iodide typically involves the methylation of 6-methoxyquinoline using methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

6-Methoxyquinoline+Methyl Iodide6-Methoxy-1-methylquinolin-1-ium Iodide\text{6-Methoxyquinoline} + \text{Methyl Iodide} \rightarrow \text{this compound} 6-Methoxyquinoline+Methyl Iodide→6-Methoxy-1-methylquinolin-1-ium Iodide

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale methylation processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1-methylquinolin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different quinoline-based structures.

    Substitution: The iodide ion can be substituted with other nucleophiles to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.

Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, depending on the reagents and conditions used.

Scientific Research Applications

6-Methoxy-1-methylquinolin-1-ium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-1-methylquinolin-1-ium iodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with various enzymes and proteins, inhibiting their activity and affecting cellular functions. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

  • 1-Ethyl-2-methylquinolin-1-ium iodide
  • 1-Ethyl-4-methylquinolin-1-ium iodide
  • 6-Methoxyquinoline

Comparison: 6-Methoxy-1-methylquinolin-1-ium iodide is unique due to its specific substitution pattern on the quinoline ring. This substitution affects its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the presence of the methoxy group at the 6-position and the methyl group at the 1-position confer unique properties that are not observed in other quinoline derivatives .

Properties

IUPAC Name

6-methoxy-1-methylquinolin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12NO.HI/c1-12-7-3-4-9-8-10(13-2)5-6-11(9)12;/h3-8H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXUTNXIYGSZHT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC2=C1C=CC(=C2)OC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90944565
Record name 6-Methoxy-1-methylquinolin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21979-59-9
Record name 6-Methoxy-1-methylquinolinium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021979599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinolinium, iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=505105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinolinium, iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117167
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methoxy-1-methylquinolin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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